
4-Chloro-2-nitrobenzonitrile
Overview
Description
4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3) is an aromatic nitrile derivative with the molecular formula C₇H₃ClN₂O₂ and a molecular weight of 182.564 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at the 4-position, a nitro group at the 2-position, and a nitrile group at the benzonitrile core. Key physicochemical properties include:
- Melting Point: 98°C
- Thermodynamic Data: Gibbs free energy of formation (ΔfG°): 205.12 kJ/mol Enthalpy of formation (ΔfH°gas): 172.27 kJ/mol Water solubility (log₁₀WS): -3.38 (indicating low aqueous solubility) Octanol/water partition coefficient (logP): 1.93 (moderate lipophilicity)
The compound is commercially available (e.g., from CymitQuimica at €37.00/25g) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrimidinediones and benzothieno-triazinones .
Preparation Methods
Core Preparation Method: Copper(I) Cyanide Mediated Cyanation
The most widely documented and preferred method for preparing 4-chloro-2-nitrobenzonitrile is the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide under controlled conditions.
$$
\text{2,5-dichloronitrobenzene} + \text{CuCN} \xrightarrow[\text{Inert solvent}]{140-170^\circ C} \text{this compound} + \text{by-products}
$$
Detailed Reaction Conditions and Parameters
Parameter | Details |
---|---|
Starting Material | 2,5-Dichloronitrobenzene (commercially available, cost-effective) |
Cyanide Source | Copper(I) cyanide (CuCN), 1.0 to 1.5 molar equivalents relative to 2,5-dichloronitrobenzene |
Inorganic Cyanide Additive | Potassium cyanide (KCN) or sodium cyanide (NaCN), 0.01 to 0.1 molar equivalents |
Solvent | N,N-Dimethylformamide (DMF), N-methylpyrrolidone, or pyridine (inert solvents) |
Reaction Temperature | 140°C to 170°C (optimal range: 160°C to 170°C) |
Reaction Time | 2 to 6 hours (typical: ~5.5 hours) |
Post-Reaction Workup | Pouring into cooled toluene or benzene, stirring at room temperature, filtration, solvent distillation, washing with carbon tetrachloride |
Mechanistic and Technical Notes
- The reaction involves nucleophilic aromatic substitution where the chlorine at the 5-position of 2,5-dichloronitrobenzene is replaced by a cyano group.
- The presence of the nitro group ortho to the chloro substituent can cause side reactions; hence, the addition of a small amount of inorganic cyanide salt (KCN or NaCN) improves the yield and selectivity.
- The choice of inert solvent such as DMF is critical to solubilize reactants and facilitate the reaction.
- The reaction temperature must be carefully controlled to optimize yield and minimize by-products.
Representative Experimental Example
Component | Amount |
---|---|
2,5-Dichloronitrobenzene | 230.4 g (1.20 mol) |
Copper(I) cyanide (CuCN) | 108 g (1.20 mol) |
Potassium cyanide (KCN) | 0.80 g (0.012 mol) |
N,N-Dimethylformamide (DMF) | 80 mL (1.04 mol) |
Reaction Temperature | 165-170°C |
Reaction Time | 5.5 hours |
- The mixture of 2,5-dichloronitrobenzene, copper(I) cyanide, potassium cyanide, and DMF was heated at 165-170°C for 5.5 hours.
- After completion, the reaction mixture was poured into 1.2 L of cold toluene and stirred at room temperature for 13 hours.
- The precipitate was filtered and washed with ethyl acetate.
- The combined filtrate was concentrated, and the residue washed with carbon tetrachloride.
- The final product, this compound, was obtained as pale yellow crystals.
Yield: 160 g (73.1%) total yield combining solid and solution fractions.
Purification and Characterization
- The crude product after filtration and solvent removal contains minimal impurities due to the efficient workup.
- Washing with carbon tetrachloride removes residual inorganic impurities.
- Characterization by IR, NMR, and MS confirms the structure and purity:
- IR: Strong nitro group absorption around 1350 cm⁻¹.
- $$^{1}H$$ NMR (CDCl₃): Signals at 8.00 ppm (aromatic protons) and 8.47 ppm.
- MS: Molecular ion peak at m/e 182.
Summary Table of Preparation Parameters and Outcomes
Parameter | Range/Value | Notes |
---|---|---|
CuCN molar ratio | 1.0 – 1.5 | Optimal near 1.0 equiv |
Inorganic cyanide (KCN/NaCN) | 0.01 – 0.1 | Enhances yield and selectivity |
Solvent | DMF, NMP, Pyridine | DMF preferred for industrial scale |
Temperature | 140 – 170°C | 160 – 170°C optimal |
Reaction time | 2 – 6 hours | ~5.5 hours typical |
Yield | 43 – 73% | Up to 73% under optimized conditions |
Post-treatment solvents | Toluene, Benzene, CCl₄ | For precipitation and washing |
Comparative Notes on Alternative Methods
- The older method using 4-chloro-2-nitrobenzoic acid with methane sulfonamide and phosphorus pentachloride is less favorable industrially due to expensive starting materials.
- Attempts to prepare this compound by direct cyanation of chloro-substituted 2-nitrobenzonitriles often result in low yields due to side reactions.
- The copper(I) cyanide method with 2,5-dichloronitrobenzene and inorganic cyanide additives in DMF provides a balance of cost efficiency, yield, and purity suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Major Products Formed:
Reduction: 4-Chloro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitrobenzonitrile largely depends on its application. In pharmaceutical synthesis, it acts as a building block for active pharmaceutical ingredients. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions to form the desired drug molecules. The chlorine atom can be substituted with various functional groups, allowing for the creation of diverse chemical structures .
Comparison with Similar Compounds
4-Chloro-2-nitrobenzonitrile belongs to a family of chloro-nitrobenzonitriles and nitro-substituted aromatic nitriles . Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Substituent Position Effects: Reactivity: The ortho nitro group in this compound enhances electrophilic substitution reactivity compared to para-substituted analogs. For example, in reactions with mercapto-2-methylacetamide, this compound achieves 78% yield, whereas o-nitrobenzonitrile yields only 8% under similar conditions .
Synthetic Utility: this compound is preferentially used in heterocyclic synthesis. For instance, it reacts with phosgene to form pyrimidinediones (90% yield) and condenses with aldehydes to produce dihydropyrimidinones . In contrast, 2-chloro-4-nitrobenzonitrile is more commonly employed in azo dye synthesis due to its planar structure, which facilitates conjugation .
Thermodynamic Stability :
- The logP of this compound (1.93) is lower than that of p-nitrobenzyl cyanide (estimated logP > 2.5), suggesting better aqueous solubility, which is advantageous in reaction workups .
Commercial Availability :
- This compound is widely available from suppliers like Aldrich Chemical Co. and CymitQuimica, whereas 5-chloro-2-nitrobenzonitrile and 2-chloro-4-nitrobenzonitrile are less common, limiting their industrial use .
Table 2: Reaction Performance in Thioamide Coupling
Compound | Reaction Partner | Yield (%) | Reference |
---|---|---|---|
This compound | Mercapto-2-methylacetamide | 78 | |
o-Nitrobenzonitrile | Mercapto-2-methylacetamide | 8 | |
2-Chloro-6-nitrobenzonitrile | Mercapto-2-methylacetamide | 86 |
Biological Activity
4-Chloro-2-nitrobenzonitrile is a compound that has garnered attention in various fields of research due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C7H4ClN2O2
- Molecular Weight : 186.57 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its nitro and chloro substituents, which enhance its interaction with biological targets. These groups are known to influence the compound's reactivity and binding affinity towards various enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of drug development. It can interact with active sites of enzymes, leading to altered enzymatic activity that can be beneficial in therapeutic contexts .
- Antimicrobial Activity : Research indicates that nitro-substituted compounds often exhibit antimicrobial properties. The presence of the nitro group in this compound may contribute to its effectiveness against certain pathogens .
Biological Activity Data
A summary of biological activities and relevant studies is presented in the table below:
Case Studies
- Antileishmanial Activity : A study highlighted the effectiveness of nitro and chloro derivatives, including this compound, against Leishmania species. The research emphasized the need for further exploration into the pharmacokinetics and toxicity profiles of these compounds to optimize their therapeutic potential .
- Synthesis and Biological Evaluation : Another investigation focused on synthesizing various derivatives of benzonitrile, including this compound, assessing their biological activities. The findings indicated that modifications to the molecular structure significantly impacted their efficacy against microbial strains .
- Environmental Impact Studies : The compound's role in environmental science was also examined, particularly regarding its degradation in ecosystems and potential effects on microbial communities. Such studies are crucial for understanding the broader implications of chemical usage in agriculture and industry .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-chloro-2-nitrobenzonitrile, and how can reaction efficiency be optimized?
The synthesis typically involves nitration and chlorination steps. A patented method (Kurono et al., 1985) uses 4-chlorobenzonitrile as a starting material, with nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Reaction efficiency can be enhanced by optimizing solvent choice (e.g., dichloromethane) and catalyst loading. Continuous flow reactors may improve yield and reduce side products in scaled-up syntheses .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the nitrile (-C≡N), nitro (-NO₂), and chloro (-Cl) groups. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 182.5) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How can computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can model the molecule’s electron density distribution, HOMO-LUMO gaps, and dipole moments. Basis sets such as 6-31G* are suitable for initial geometry optimization. These calculations help predict reactivity in substitution reactions or charge-transfer interactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different sources be resolved?
Discrepancies may arise from solvent effects, impurities, or tautomerism. Cross-validation using 2D NMR techniques (COSY, HSQC) and variable-temperature NMR can clarify ambiguous signals. For example, the nitro group’s electron-withdrawing effect may deshield adjacent protons, causing unexpected splitting patterns. Referencing high-purity commercial standards (e.g., PubChem data) is essential .
Q. What strategies minimize by-products in the nitration of 4-chlorobenzonitrile derivatives?
Competitive meta-directing effects of the nitrile and chloro groups can lead to regioselectivity challenges. Using sterically hindered nitrating agents (e.g., acetyl nitrate) or low-temperature conditions reduces undesired isomers. Kinetic studies via in-situ FTIR or Raman spectroscopy help monitor intermediate formation and adjust reaction parameters dynamically .
Q. How does the crystal packing of this compound influence its physicochemical stability?
X-ray crystallography reveals intermolecular interactions (e.g., C≡N···Cl halogen bonds) that stabilize the lattice. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate melting points (141–146°C) with packing efficiency. Computational tools like Mercury software visualize π-stacking and van der Waals contacts .
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
Hydrolysis studies under varying pH (e.g., pH 4–10) and UV-Vis spectroscopy track degradation kinetics. Advanced oxidation processes (AOPs) using TiO₂ photocatalysts or Fenton’s reagent simulate natural degradation pathways. LC-MS identifies breakdown products like 4-chloro-2-nitrobenzoic acid .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Substituent modifications (e.g., replacing -Cl with -CF₃ or adding amino groups) are evaluated via in silico docking (AutoDock Vina) against target proteins (e.g., kinases). Biological assays (e.g., MIC for antimicrobial activity) quantify potency changes. For example, introducing a cyclopropylmethyl group enhances lipophilicity and target binding .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with PubChem or crystallographic databases to resolve ambiguities .
- Safety Protocols : Use fume hoods for nitration steps and avoid skin contact due to potential nitrile toxicity .
- Advanced Instrumentation : Synchrotron X-ray sources improve crystallographic resolution for complex polymorphs .
Properties
IUPAC Name |
4-chloro-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOAADVLVCNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188220 | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |
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Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-32-3 | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-32-3 | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
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Record name | 4-chloro-2-nitrobenzonitrile | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
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Synthesis routes and methods
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